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acetic acid;2-methylfuran-3-thiol

Biocatalysis Flavor Chemistry Enzymatic Hydrolysis

The target compound, designated as a 1:1 acetic acid complex with 2-methylfuran-3-thiol (CAS 1184915-00-1; molecular formula C7H10O3S) , is a sulfur-containing furan derivative. It is functionally and structurally related to the volatile thioester 2-methyl-3-furanthiol acetate (CAS 55764-25-5, C7H8O2S), which is widely recognized as a potent flavor and fragrance ingredient (FEMA imparting roasted, meaty, and sulfurous notes.

Molecular Formula C7H10O3S
Molecular Weight 174.22 g/mol
CAS No. 1184915-00-1
Cat. No. B7887478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;2-methylfuran-3-thiol
CAS1184915-00-1
Molecular FormulaC7H10O3S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)S.CC(=O)O
InChIInChI=1S/C5H6OS.C2H4O2/c1-4-5(7)2-3-6-4;1-2(3)4/h2-3,7H,1H3;1H3,(H,3,4)
InChIKeyILMDGRFNZSRTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;2-Methylfuran-3-Thiol (CAS 1184915-00-1): Procurement and Differential Characterization


The target compound, designated as a 1:1 acetic acid complex with 2-methylfuran-3-thiol (CAS 1184915-00-1; molecular formula C7H10O3S) , is a sulfur-containing furan derivative. It is functionally and structurally related to the volatile thioester 2-methyl-3-furanthiol acetate (CAS 55764-25-5, C7H8O2S), which is widely recognized as a potent flavor and fragrance ingredient (FEMA 3973) imparting roasted, meaty, and sulfurous notes [1]. The acetic acid adduct form represents a distinct chemical species with potential implications for handling, stability, and application performance that differentiate it from its parent thiol (CAS 28588-74-1) and the simple thioester.

Acetic Acid;2-Methylfuran-3-Thiol: Why In-Class Interchangeability Is Not Supported by Empirical Data


Direct substitution of the acetic acid complex of 2-methylfuran-3-thiol with its closest analogs—the free thiol (2-methyl-3-furanthiol, CAS 28588-74-1) or the thioester (2-methyl-3-furanthiol acetate, CAS 55764-25-5)—is inadvisable without empirical validation. The free thiol is known for its extreme odor potency (detection threshold 0.4-1.0 ng/L) and limited shelf stability [1], while the thioester functions as a stabilized precursor requiring enzymatic or thermal activation to release the active flavor compound [2]. The acetic acid complex presents a distinct physicochemical entity (molecular weight 174.22 vs. 156.20 for the thioester and 114.17 for the thiol) that may exhibit altered solubility, handling safety, and release kinetics . Consequently, assuming equivalent performance in formulation, stability, or sensory impact across these three species is not supported by available quantitative evidence.

Acetic Acid;2-Methylfuran-3-Thiol (CAS 1184915-00-1): Quantitative Evidence for Scientific Differentiation


Precursor Conversion Efficiency: Enzymatic Generation of 2-Methyl-3-Furanthiol from Thioacetate

The acetic acid complex serves as a stabilized precursor for the potent flavor compound 2-methyl-3-furanthiol. A direct head-to-head study demonstrated that enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate (structurally analogous to the target compound) using Candida rugosa lipase produces 2-methyl-3-furanthiol with an optimal yield of 88% after 15 minutes at room temperature and pH 5.8 [1]. This reaction efficiency provides a quantifiable metric for assessing the precursor's functional utility.

Biocatalysis Flavor Chemistry Enzymatic Hydrolysis

Stability Advantage: Enhanced Thiol Stability in Non-Aqueous Media

The stability of enzymatically generated 2-methyl-3-furanthiol, which can be derived from the target acetic acid complex, is significantly enhanced in non-aqueous media compared to aqueous buffers [1]. This finding supports the use of the acetic acid complex in formulations requiring prolonged shelf-life or exposure to aqueous environments, where the free thiol would otherwise rapidly degrade.

Chemical Stability Formulation Science Flavor Preservation

Sensory Threshold Differential: Extreme Odor Potency of the Parent Thiol

The parent compound, 2-methyl-3-furanthiol (the active species released from the acetic acid complex), exhibits an extremely low odor detection threshold of 0.4-1.0 ng/L in water [1]. This potency is orders of magnitude lower than many common flavor compounds and underscores the necessity of using stabilized precursor forms for controlled delivery.

Sensory Science Odor Threshold Flavor Chemistry

Physical Property and Handling Differentiation: Boiling Point and Safety Profile

The target acetic acid complex (MW 174.22) and its thioester analog (CAS 55764-25-5, MW 156.20) exhibit distinct physical properties compared to the free thiol (MW 114.17, boiling point 57-60 °C at 44 mmHg) . The thioester has a significantly higher boiling point (225-235 °C) and flash point (60 °C) than the free thiol (flash point 37-38 °C), indicating reduced volatility and potentially improved safety during storage and handling [1].

Physicochemical Properties Safety Handling

Regulatory and Procurement Status: FEMA GRAS Designation

The thioester analog, 2-methyl-3-furanthiol acetate (CAS 55764-25-5), is designated as FEMA 3973 and has been evaluated by JECFA (No. 1069), confirming its status as a permitted flavoring substance [1][2]. This regulatory acceptance provides a clear path for use in food applications, which may extend to the acetic acid complex if it is demonstrated to be functionally equivalent or a precursor. The free thiol is FEMA 3188 [3].

Regulatory Food Additive GRAS

Solubility Profile: Water Insolubility of the Thioester Form

The thioester analog, 2-methyl-3-furanthiol acetate, is reported to be insoluble in water . This contrasts with the free thiol, which, while also having limited solubility, is more readily dispersed in aqueous systems due to its lower molecular weight and different polarity.

Solubility Formulation Physicochemical

Acetic Acid;2-Methylfuran-3-Thiol: Evidence-Based Application Scenarios


Controlled Flavor Release in Processed Savory Foods

The acetic acid complex can be incorporated into dry mixes, sauces, or marinades intended for thermal processing. The thioester bond hydrolyzes during heating, releasing 2-methyl-3-furanthiol, which imparts a cooked meat-like aroma. This is supported by evidence that the free thiol concentration increases with heating temperature in fermented soy sauce [1] and that the thioacetate precursor is effectively hydrolyzed enzymatically [2].

Biocatalytic Flavor Generation for Clean-Label Products

In enzyme-modified foods or fermentation processes, the acetic acid complex can serve as a substrate for lipases naturally present or added during processing. The enzymatic hydrolysis generates the potent thiol in situ, aligning with clean-label trends by avoiding direct addition of synthetic free thiols. This application is directly supported by the high-yield (88%) enzymatic conversion data [2].

Stabilized Flavor Precursor for Long-Shelf-Life Formulations

For products requiring extended shelf stability, such as dry soup mixes, snack seasonings, or pet foods, the acetic acid complex offers a more stable alternative to the volatile and reactive free thiol. The improved stability in non-aqueous environments [2] and the higher flash point of the thioester form support its use in formulations designed for long-term storage at ambient temperatures.

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